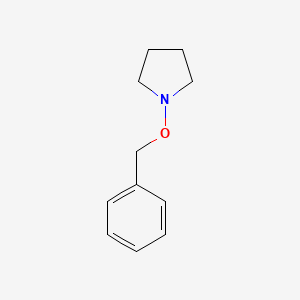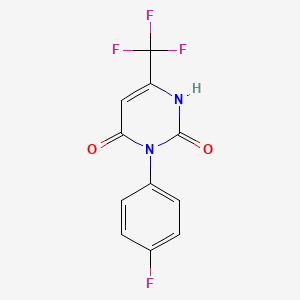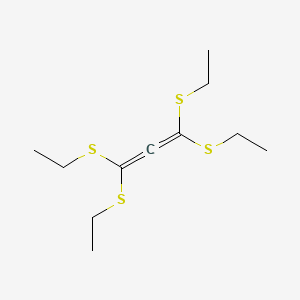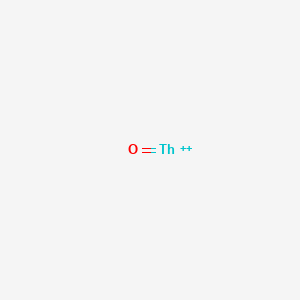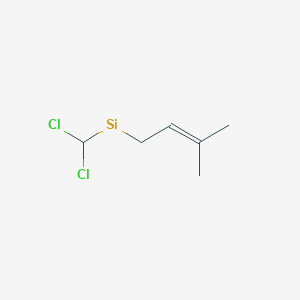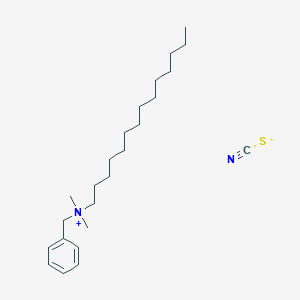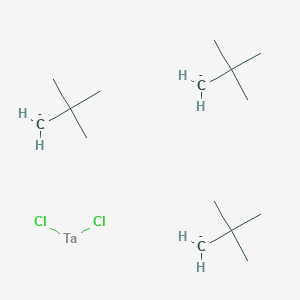
Dichlorotantalum;2-methanidyl-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotantalum;2-methanidyl-2-methylpropane is a chemical compound that combines tantalum, a transition metal, with an organic moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotantalum;2-methanidyl-2-methylpropane typically involves the reaction of tantalum pentachloride with 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Dichlorotantalum;2-methanidyl-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tantalum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tantalum center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the tantalum center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tantalum-organic compounds, while oxidation and reduction reactions can produce different oxidation states of tantalum.
科学研究应用
Dichlorotantalum;2-methanidyl-2-methylpropane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of dichlorotantalum;2-methanidyl-2-methylpropane involves its ability to coordinate with various substrates through its tantalum center. This coordination can activate the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Dichlorotantalum;2-methylpropane
- Dichlorotantalum;2-ethyl-2-methylpropane
Uniqueness
Dichlorotantalum;2-methanidyl-2-methylpropane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds
属性
CAS 编号 |
38010-73-0 |
|---|---|
分子式 |
C15H33Cl2Ta-3 |
分子量 |
465.3 g/mol |
IUPAC 名称 |
dichlorotantalum;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.2ClH.Ta/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;2*1H;/q3*-1;;;+2/p-2 |
InChI 键 |
VFXOANYWHPWMTI-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ta]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



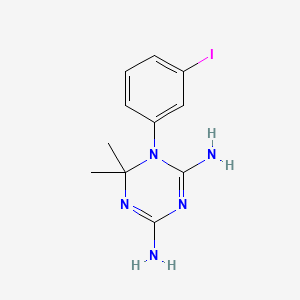
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)


